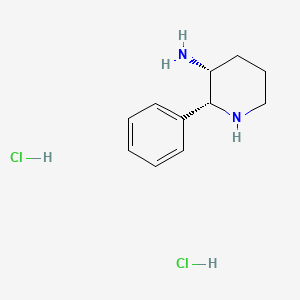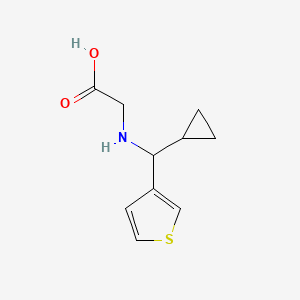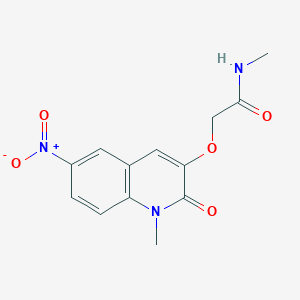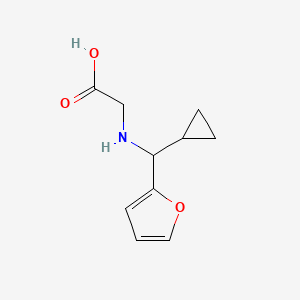
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid ist eine chirale Verbindung mit bedeutenden Anwendungen in verschiedenen wissenschaftlichen Bereichen. Sie ist bekannt für ihre einzigartige Stereochemie, die zu ihren besonderen chemischen und biologischen Eigenschaften beiträgt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid beinhaltet typischerweise enantioselektive Methoden. Ein gängiger Ansatz ist die Verwendung eines chiralen Synthons, das von Aziridin abgeleitet ist. Der Prozess beinhaltet regioselektive Aziridinringöffnung, Wittig-Olefinierung und Ring-Schließende Metathese (RCM) als Schlüsseltransformationen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Amin-Derivate umwandeln.
Substitution: Sie kann an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene substituierte Piperidin-Derivate bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Sulfonylchloride werden unter basischen Bedingungen verwendet, um Substitutionsreaktionen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Piperidin-Derivate, die unterschiedliche funktionelle Gruppen am Piperidinring tragen können.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkung mit Enzymen und Rezeptoren.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung verschiedener chemischer Zwischenprodukte und Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von (2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-phenylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-phenylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amin-Dihydrochlorid: Diese Verbindung ist strukturell ähnlich und wird in ähnlichen Anwendungen eingesetzt.
(2R,3R)-3-Hydroxypipecolsäure: Eine weitere verwandte Verbindung mit ähnlicher Stereochemie und Anwendungen.
Einzigartigkeit
(2R,3R)-2-Phenylpiperidin-3-amin-Dihydrochlorid ist aufgrund seiner spezifischen Stereochemie einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
(2R,3R)-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;;/h1-3,5-6,10-11,13H,4,7-8,12H2;2*1H/t10-,11-;;/m1../s1 |
InChI-Schlüssel |
XECMJVJUKKQSHB-IUDGJIIWSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N.Cl.Cl |
Kanonische SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B11756331.png)



![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)




![[5-Methyl-2-(oxolan-2-ylmethoxy)phenyl]boranediol](/img/structure/B11756376.png)
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
